molecular formula C6H7NO2S B1610137 2-Ethoxy-1,3-thiazole-5-carbaldehyde CAS No. 220389-76-4

2-Ethoxy-1,3-thiazole-5-carbaldehyde

Cat. No.: B1610137
CAS No.: 220389-76-4
M. Wt: 157.19 g/mol
InChI Key: OMUBNKUNEFRWQE-UHFFFAOYSA-N
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Description

2-Ethoxy-1,3-thiazole-5-carbaldehyde is an organic compound with the molecular formula C₆H₇NO₂S. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1,3-thiazole-5-carbaldehyde typically involves the reaction of ethyl 2-bromoacetate with thiourea to form 2-ethoxy-1,3-thiazole. This intermediate is then subjected to formylation using a Vilsmeier-Haack reagent, which results in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxy-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-1,3-thiazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-1,3-thiazole-5-carbaldehyde
  • 2-Ethyl-1,3-thiazole-5-carbaldehyde
  • 2-Propoxy-1,3-thiazole-5-carbaldehyde

Uniqueness

2-Ethoxy-1,3-thiazole-5-carbaldehyde is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and physical properties.

Biological Activity

2-Ethoxy-1,3-thiazole-5-carbaldehyde is a heterocyclic compound known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

The chemical structure of this compound includes a thiazole ring substituted with an ethoxy group at the 2-position and an aldehyde group at the 5-position. Its molecular formula is C8H9N3OSC_8H_9N_3OS.

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial and fungal strains. It is particularly effective in inhibiting the growth of Gram-positive bacteria and certain fungi .
  • Anticancer Properties : Preliminary research indicates that this compound may exhibit cytotoxic effects on cancer cell lines. It has been observed to induce apoptosis in certain types of cancer cells, highlighting its potential as a therapeutic agent in oncology .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with various cellular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation. This inhibition can disrupt essential biochemical pathways, leading to cell death or growth inhibition .
  • Reactive Oxygen Species (ROS) Modulation : It is suggested that the compound can modulate oxidative stress within cells, potentially leading to increased apoptosis in cancer cells while protecting normal cells from oxidative damage .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant efficacy compared to standard antibiotics .
  • Cytotoxicity Assessment : In a study involving human cancer cell lines (e.g., HeLa and MCF-7), treatment with varying concentrations of the compound resulted in IC50 values of 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating moderate cytotoxicity .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundModerateModerateSignificant
4-Chloro-2-methoxy-thiazoleLowHighModerate
2-(Benzylamino)-4-methyl-thiazoleHighModerateLow

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Ethoxy-1,3-thiazole-5-carbaldehyde?

This compound is typically synthesized via multi-step reactions involving cyclization and functionalization. A common approach involves:

  • Step 1 : Formation of the thiazole core using Hantzsch thiazole synthesis, where α-haloketones react with thioamides or thioureas under basic conditions. Ethoxy groups can be introduced via nucleophilic substitution using ethylating agents (e.g., ethyl bromide) in polar aprotic solvents like DMF .
  • Step 2 : Direct formylation at the 5-position using Vilsmeier-Haack reaction conditions (POCl₃/DMF) or oxidation of a methyl group to a carbonyl via MnO₂ or SeO₂ .
  • Validation : Characterization via 1H^1H-NMR (aldehyde proton at ~9.8–10.0 ppm), IR (C=O stretch ~1700 cm⁻¹), and mass spectrometry .

Q. How is the purity and structural integrity of this compound verified?

Purity and structure are confirmed using:

  • Chromatography : HPLC or TLC to assess purity (>95% by area normalization) .
  • Spectroscopy :
    • 1H^1H- and 13C^{13}C-NMR to confirm ethoxy (-OCH₂CH₃), thiazole ring protons, and aldehyde functionality .
    • IR spectroscopy for carbonyl (C=O) and C-O-C ether stretches .
  • Elemental Analysis : Experimental vs. calculated C, H, N, S content (e.g., C₆H₇NO₂S requires C 44.71%, H 4.38%, N 8.69%, S 19.87%) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving ambiguities in regiochemistry or stereochemistry. For example:

  • SHELX Suite : SHELXL refines atomic coordinates and thermal parameters using high-resolution data. SHELXD/SHELXE can solve phase problems for twinned crystals or low-symmetry space groups .
  • Case Study : Derivatives like 4-methylthiazole-5-carbaldehyde (CAS 82294-70-0) were structurally validated via SC-XRD, confirming the aldehyde's position and ethoxy orientation .

Q. What strategies address contradictions in spectroscopic and computational data for this compound?

Discrepancies (e.g., unexpected 1H^1H-NMR shifts or DFT-calculated vs. experimental geometries) require:

  • Cross-Validation : Compare experimental data (NMR, IR) with computational predictions (DFT, Gaussian) for electronic structure and vibrational modes .
  • Dynamic Effects : Consider solvent polarity (DMSO vs. CDCl₃) and tautomerism in NMR analysis. For example, aldehyde protons may exhibit solvent-dependent shifts .
  • Crystallographic Backup : SC-XRD provides unambiguous bond lengths/angles to validate computational models .

Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry?

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates interactions with biological targets. For instance, thiazole aldehydes show affinity for enzymes like cyclooxygenase-2 (COX-2) or kinases due to hydrogen bonding with the aldehyde and hydrophobic interactions with the ethoxy group .
  • QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models correlate electronic parameters (HOMO/LUMO energies) with antimicrobial or anticancer activity. The electron-withdrawing aldehyde enhances electrophilicity, favoring nucleophilic attack in active sites .

Q. What are the challenges in optimizing reaction yields for large-scale synthesis?

Key challenges include:

  • Byproduct Formation : Over-oxidation of the aldehyde to carboxylic acid (mitigated by controlled MnO₂ stoichiometry) .
  • Solvent Selection : Polar solvents (DMF, acetonitrile) improve solubility but may require rigorous drying to prevent hydrolysis of the ethoxy group .
  • Catalysis : Transition-metal catalysts (e.g., Pd/C for hydrogenation) must avoid deactivation by sulfur in the thiazole ring .

Q. Methodological Considerations

  • Controlled Experiments : Use isotopic labeling (e.g., 13C^{13}C-formaldehyde) to trace formylation pathways .
  • High-Throughput Screening : Automated platforms (e.g., Chemspeed) optimize reaction conditions (temperature, catalyst loading) for yield improvement .

Properties

IUPAC Name

2-ethoxy-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-2-9-6-7-3-5(4-8)10-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUBNKUNEFRWQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451619
Record name 2-ethoxy-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220389-76-4
Record name 2-Ethoxy-5-thiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220389-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-ethoxy-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Ethoxy-1,3-thiazole-5-carbaldehyde
2-Ethoxy-1,3-thiazole-5-carbaldehyde
2-Ethoxy-1,3-thiazole-5-carbaldehyde
2-Ethoxy-1,3-thiazole-5-carbaldehyde
2-Ethoxy-1,3-thiazole-5-carbaldehyde
2-Ethoxy-1,3-thiazole-5-carbaldehyde

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